molecular formula C17H17N5O2S B11387695 1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387695
M. Wt: 355.4 g/mol
InChI Key: UDKHKINJUBKLEM-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, a thiadiazole moiety, and a carboxamide group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the pyridazine and thiadiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-4-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: This compound has a similar structure but with an isopropyl group instead of a propyl group.

    1-(4-methylphenyl)-4-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: This compound has an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique properties and activities compared to its analogs.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-3-4-14-19-20-17(25-14)18-16(24)15-13(23)9-10-22(21-15)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,18,20,24)

InChI Key

UDKHKINJUBKLEM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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